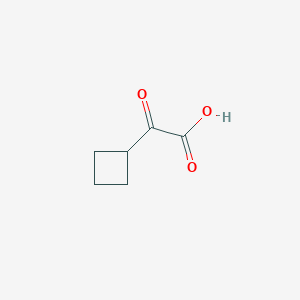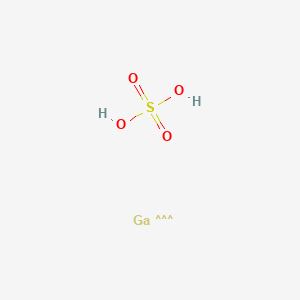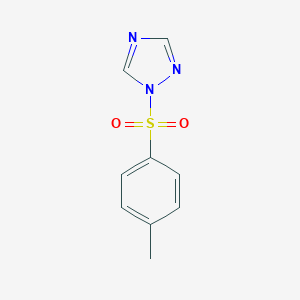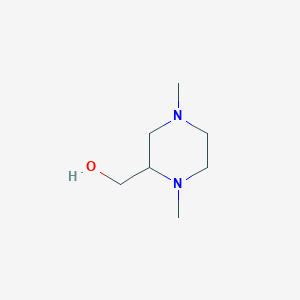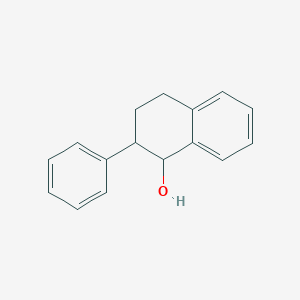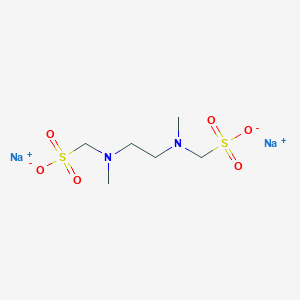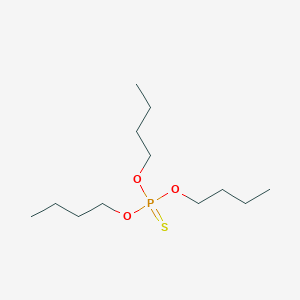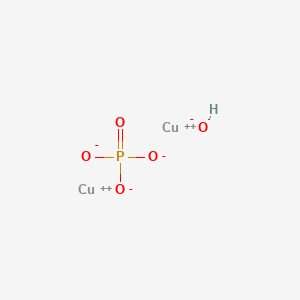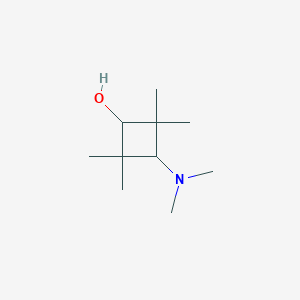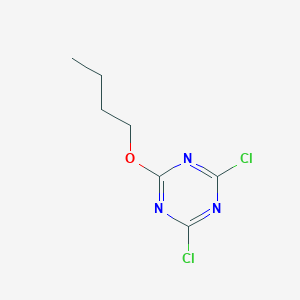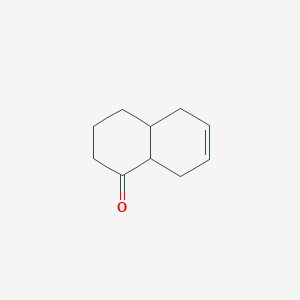
1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-, also known as tetralin, is a cyclic hydrocarbon with a chemical formula C10H12. It is a colorless liquid with a mild odor and is widely used in the chemical industry as a solvent, a starting material for the synthesis of various chemicals, and as a fuel additive. Tetralin has been the subject of scientific research due to its unique chemical and physical properties, which make it useful in a variety of applications.
作用機序
The mechanism of action of 1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro- is not well understood. It is believed to act as a solvent and a reducing agent in chemical reactions. It may also have an effect on cell membranes and ion channels, although more research is needed to confirm this.
生化学的および生理学的効果
Tetralin has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-tumor properties in animal studies. It has also been shown to have an effect on the central nervous system, including sedative and anxiolytic effects. Tetralin has been shown to have a low toxicity and is considered safe for use in laboratory experiments.
実験室実験の利点と制限
Tetralin has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available solvent. It has a low toxicity and is considered safe for use in laboratory experiments. However, 1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro- has limitations in its use. It has a low boiling point and can evaporate quickly, making it difficult to work with in some experiments. It is also not miscible with water, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on 1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-. One area of research is the synthesis of new chemicals using 1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro- as a starting material. Another area of research is the development of new applications for 1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro-, such as in the synthesis of new materials or in the development of new pharmaceuticals. Finally, more research is needed to understand the mechanism of action of 1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro- and its effects on the central nervous system.
合成法
Tetralin can be synthesized by the hydrogenation of naphthalene using a catalyst such as nickel or palladium. The reaction is carried out at high temperature and pressure, and the resulting product is purified by distillation. Other methods of synthesis include the reduction of naphthalene using sodium or lithium in the presence of an alcohol or ether.
科学的研究の応用
Tetralin has been used in a variety of scientific research applications due to its unique chemical properties. It is used as a solvent for the extraction of natural products, such as essential oils and plant extracts. It is also used as a starting material for the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes. Tetralin has been used in the synthesis of anti-tumor agents, anti-inflammatory agents, and anti-viral agents.
特性
CAS番号 |
14116-78-0 |
|---|---|
製品名 |
1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro- |
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC名 |
3,4,4a,5,8,8a-hexahydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H14O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,8-9H,3-7H2 |
InChIキー |
LFDGSLNQYSSFGI-UHFFFAOYSA-N |
SMILES |
C1CC2CC=CCC2C(=O)C1 |
正規SMILES |
C1CC2CC=CCC2C(=O)C1 |
同義語 |
1(2H)-Naphthalenone, 3,4,4a,5,8,8a-hexahydro- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



